N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide
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Overview
Description
N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a thiophene ring attached to a piperidine moiety, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Mode of Action
It’s known that the compound is related to 2,2,6,6-tetramethylpiperidine , which is used to prepare metallo-amide bases and selective generation of silylketene acetals .
Biochemical Pathways
Related compounds have been used in the synthesis of polymers , suggesting potential involvement in polymerization reactions.
Result of Action
A related compound has been evaluated as a cathode-active material in a rechargeable organic radical battery , suggesting potential applications in energy storage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane, room temperature.
Reduction: LiAlH4, tetrahydrofuran, reflux.
Substitution: NBS, acetonitrile, room temperature.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide is unique due to the presence of both the piperidine and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-13(2)7-11(8-14(3,4)16-13)15-12(17)10-5-6-18-9-10/h5-6,9,11,16H,7-8H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWYUZSAEIEQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CSC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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